Cas no 2138038-83-0 (4,4-Difluoro-1-(3,3,3-trifluoroprop-1-en-2-yl)cyclohex-2-en-1-ol)

4,4-Difluoro-1-(3,3,3-trifluoroprop-1-en-2-yl)cyclohex-2-en-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2138038-83-0
- 4,4-difluoro-1-(3,3,3-trifluoroprop-1-en-2-yl)cyclohex-2-en-1-ol
- EN300-1156234
- 4,4-Difluoro-1-(3,3,3-trifluoroprop-1-en-2-yl)cyclohex-2-en-1-ol
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- Inchi: 1S/C9H9F5O/c1-6(9(12,13)14)7(15)2-4-8(10,11)5-3-7/h2,4,15H,1,3,5H2
- InChI Key: FVDJIIYARQRLOU-UHFFFAOYSA-N
- SMILES: FC1(C=CC(C(=C)C(F)(F)F)(CC1)O)F
Computed Properties
- Exact Mass: 228.05735572g/mol
- Monoisotopic Mass: 228.05735572g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 304
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 20.2Ų
4,4-Difluoro-1-(3,3,3-trifluoroprop-1-en-2-yl)cyclohex-2-en-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1156234-10.0g |
4,4-difluoro-1-(3,3,3-trifluoroprop-1-en-2-yl)cyclohex-2-en-1-ol |
2138038-83-0 | 10g |
$5590.0 | 2023-06-09 | ||
Enamine | EN300-1156234-1.0g |
4,4-difluoro-1-(3,3,3-trifluoroprop-1-en-2-yl)cyclohex-2-en-1-ol |
2138038-83-0 | 1g |
$1299.0 | 2023-06-09 | ||
Enamine | EN300-1156234-0.1g |
4,4-difluoro-1-(3,3,3-trifluoroprop-1-en-2-yl)cyclohex-2-en-1-ol |
2138038-83-0 | 0.1g |
$1144.0 | 2023-06-09 | ||
Enamine | EN300-1156234-0.05g |
4,4-difluoro-1-(3,3,3-trifluoroprop-1-en-2-yl)cyclohex-2-en-1-ol |
2138038-83-0 | 0.05g |
$1091.0 | 2023-06-09 | ||
Enamine | EN300-1156234-2.5g |
4,4-difluoro-1-(3,3,3-trifluoroprop-1-en-2-yl)cyclohex-2-en-1-ol |
2138038-83-0 | 2.5g |
$2548.0 | 2023-06-09 | ||
Enamine | EN300-1156234-5.0g |
4,4-difluoro-1-(3,3,3-trifluoroprop-1-en-2-yl)cyclohex-2-en-1-ol |
2138038-83-0 | 5g |
$3770.0 | 2023-06-09 | ||
Enamine | EN300-1156234-0.25g |
4,4-difluoro-1-(3,3,3-trifluoroprop-1-en-2-yl)cyclohex-2-en-1-ol |
2138038-83-0 | 0.25g |
$1196.0 | 2023-06-09 | ||
Enamine | EN300-1156234-0.5g |
4,4-difluoro-1-(3,3,3-trifluoroprop-1-en-2-yl)cyclohex-2-en-1-ol |
2138038-83-0 | 0.5g |
$1247.0 | 2023-06-09 |
4,4-Difluoro-1-(3,3,3-trifluoroprop-1-en-2-yl)cyclohex-2-en-1-ol Related Literature
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
Additional information on 4,4-Difluoro-1-(3,3,3-trifluoroprop-1-en-2-yl)cyclohex-2-en-1-ol
4,4-Difluoro-1-(3,3,3-trifluoroprop-1-en-2-yl)cyclohex-2-en-1-ol: A Comprehensive Overview
4,4-Difluoro-1-(3,3,3-trifluoroprop-1-en-2-yl)cyclohex-2-en-1-ol, with the CAS number 2138038-83-0, is a highly specialized organic compound that has garnered significant attention in the fields of synthetic chemistry and materials science. This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with two fluorine atoms at the 4-position and a trifluoropropenyl group at the 1-position. The presence of multiple fluorine atoms and the enol functionality makes this compound particularly interesting for its potential applications in drug discovery and advanced materials.
The synthesis of 4,4-Difluoro-substituted compounds has been a focal point in recent research due to their ability to modulate physical and chemical properties such as solubility, stability, and reactivity. The introduction of fluorine atoms into organic molecules is known to enhance lipophilicity and bioavailability, making them valuable in pharmaceutical applications. For instance, studies have shown that fluorinated compounds can exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts. This has led researchers to explore the potential of 4,4-Difluoro-containing compounds in developing novel therapeutic agents.
The structure of this compound also includes a cyclohexene ring, which contributes to its rigidity and planarity. These properties are advantageous in designing molecules with specific stereochemical requirements. Recent advancements in asymmetric synthesis have enabled the precise control of stereochemistry in such complex structures, further expanding their utility in medicinal chemistry. For example, researchers have successfully synthesized enantioenriched derivatives of similar compounds, demonstrating their potential in developing chiral catalysts or enantiomerically pure drugs.
The trifluoropropenyl group attached to the cyclohexene ring introduces additional electronic effects into the molecule. Fluorinated alkenes are known for their stability and reactivity under certain conditions, making them suitable for use in polymerization reactions or as precursors for advanced materials. Recent studies have explored the use of such fluorinated olefins in the synthesis of high-performance polymers with tailored properties such as thermal stability and mechanical strength.
In terms of applications, 4,4-Difluoro-containing compounds have shown promise in various industries. In the pharmaceutical sector, they are being investigated for their potential as kinase inhibitors or modulators of other enzyme activities. In materials science, these compounds are being considered for use in the development of advanced coatings or electronic materials due to their unique electronic properties.
Recent research has also focused on understanding the environmental impact of fluorinated compounds like this one. While they offer significant advantages in terms of performance and stability, there is growing concern about their persistence in the environment and potential bioaccumulation. Studies are underway to assess their degradation pathways under various environmental conditions and to develop strategies for minimizing their ecological footprint.
In conclusion, 4,4-Difluoro-cyclohexene-based compounds represent a fascinating class of molecules with diverse applications across multiple disciplines. Their unique structure and functional groups make them ideal candidates for exploring novel chemical reactions and developing innovative materials. As research continues to uncover their full potential, it is likely that these compounds will play an increasingly important role in advancing both scientific knowledge and industrial applications.
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